molecular formula C23H17ClO4 B4803537 6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4803537
M. Wt: 392.8 g/mol
InChI Key: TZNNHWBNICNBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with a molecular formula of C23H17ClO4 and a molecular weight of 392.08 g/mol (calculated from ). Its structure features a coumarin backbone substituted with a chlorine atom at position 6, a 3-methoxybenzyloxy group at position 7, and a phenyl group at position 4 (Figure 1). The compound’s SMILES notation is COC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl, and its InChIKey is LIYQAPYXGSELKJ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 190.9 Ų ([M+H]+) to 211.2 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

IUPAC Name

6-chloro-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO4/c1-26-17-9-5-6-15(10-17)14-27-22-13-21-19(11-20(22)24)18(12-23(25)28-21)16-7-3-2-4-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNNHWBNICNBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Methoxy Substitutents : Chlorinated analogs (e.g., 3,4-dichloro in ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility. The 3-methoxy group in the target compound balances polarity and may improve binding to polar biological targets (e.g., NF-κB) .

Cytotoxicity

While direct data for the target compound are unavailable, structurally related benzodithiazines (e.g., compounds 10–13 , 22 in ) demonstrate IC50 values comparable or superior to cisplatin in LCLC-103H and RT-4 cell lines . Chlorinated analogs (e.g., ) may exhibit enhanced cytotoxicity due to alkylating properties, whereas the 3-methoxy group in the target compound could prioritize anti-inflammatory over cytotoxic effects .

Anti-Inflammatory Potential

A closely related coumarin derivative, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2a) , inhibits NF-κB with a KD of 2.83 × 10⁻⁷ M , attributed to interactions between the 3-methoxybenzyl group and the NF-κB p65 active site . This suggests the target compound’s 3-methoxybenzyloxy moiety may confer similar anti-inflammatory activity.

Biological Activity

Overview

6-Chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest due to its unique molecular structure, which includes a chloro group, a methoxybenzyl group, and a phenyl group attached to a chromen-2-one core. Its molecular formula is C23H17ClO4C_{23}H_{17}ClO_4, with a molecular weight of approximately 392.843 g/mol. This article delves into the biological activities attributed to this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Inhibition of Metastasis : Studies suggest that it may inhibit the migration and invasion of cancer cells, thereby reducing metastasis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It demonstrates:

  • Broad-spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
  • Fungal Inhibition : Shows antifungal properties against common fungal strains.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Case Studies

  • Study on Cancer Cell Lines :
    • A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaIC50 (µM)Activity
This compoundC23H17ClO415Anticancer
CurcuminC21H20O66Anticancer
QuercetinC15H10O720Antioxidant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.